N,O-Bis(trimethylsilyl)acetamide

Catalog No.
S585195
CAS No.
10416-59-8
M.F
C8H21NOSi2
M. Wt
203.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,O-Bis(trimethylsilyl)acetamide

CAS Number

10416-59-8

Product Name

N,O-Bis(trimethylsilyl)acetamide

IUPAC Name

trimethylsilyl N-trimethylsilylethanimidate

Molecular Formula

C8H21NOSi2

Molecular Weight

203.43 g/mol

InChI

InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3

InChI Key

SIOVKLKJSOKLIF-UHFFFAOYSA-N

SMILES

CC(=N[Si](C)(C)C)O[Si](C)(C)C

Synonyms

N,O-bis(trimethylsilyl)acetamide

Canonical SMILES

CC(=N[Si](C)(C)C)O[Si](C)(C)C

Isomeric SMILES

C/C(=N/[Si](C)(C)C)/O[Si](C)(C)C

Derivatization Reagent for Analytical Techniques:

  • Gas Chromatography (GC): BSA increases the volatility of analytes, particularly polar compounds like alcohols, phenols, and carboxylic acids, making them suitable for GC analysis.
  • Mass Spectrometry (MS): By introducing trimethylsilyl (TMS) groups, BSA enhances the detection sensitivity of analytes in GC-MS analysis. This is particularly beneficial for studying complex mixtures and identifying unknown compounds.

Protecting Group Chemistry:

  • Amides, amines, alcohols, carboxylic acids, enols, and phenols: BSA acts as a silylating agent, introducing TMS groups onto functional groups in these molecules. This "protection" prevents unwanted reactions during subsequent synthetic steps while preserving the desired functionality.

Other Applications:

  • Tsuji-Trost reactions: BSA serves as a precursor for Bronsted bases used in these palladium-catalyzed reactions, facilitating carbon-carbon bond formation.
  • Desulfation of polysaccharide sulfates: BSA enables the selective removal of sulfate groups from complex carbohydrates, allowing for further structural analysis.

N,O-Bis(trimethylsilyl)acetamide is an organosilicon compound with the molecular formula C₈H₂₁NOSi₂. It appears as a colorless to light yellow liquid and has a faint characteristic odor. This compound is notable for its high volatility and solubility in various organic solvents, making it particularly useful in analytical chemistry, especially in gas chromatography. It functions primarily as a reagent for the introduction of trimethylsilyl groups, which serve as protecting groups for reactive functional groups in organic synthesis. N,O-Bis(trimethylsilyl)acetamide is moisture-sensitive and reacts vigorously with water, which can lead to hazardous situations if not handled properly .

BSA is a hazardous compound and should be handled with appropriate precautions. It is:

  • Flammable: Keep away from heat and ignition sources.
  • Harmful if swallowed or inhaled.
  • Corrosive: Causes severe skin burns and eye damage.

  • Formation of Trimethylsilyl Ethers: When reacted with alcohols, it forms the corresponding trimethylsilyl ethers while releasing acetamide as a byproduct:
    2ROH+N O Bis trimethylsilyl acetamideAcetamide+2ROSiMe32\text{ROH}+\text{N O Bis trimethylsilyl acetamide}\rightarrow \text{Acetamide}+2\text{ROS}iMe_3
  • Reactivity with Nucleophiles: It can react with nucleophiles such as amines or thiols to form silylated derivatives, which are more stable and easier to handle in subsequent reactions .
  • Hydrolysis: The compound hydrolyzes rapidly upon contact with moisture, producing acetamide and silanol byproducts, which can be problematic in moisture-rich environments .

The synthesis of N,O-bis(trimethylsilyl)acetamide typically involves the reaction of acetamide with trimethylsilyl chloride in the presence of a base. The general reaction can be outlined as follows:

MeC O NH2+2SiMe3Cl+2Et3NN O Bis trimethylsilyl acetamide+2Et3NHCl\text{MeC O NH}_2+2\text{SiMe}_3\text{Cl}+2\text{Et}_3\text{N}\rightarrow \text{N O Bis trimethylsilyl acetamide}+2\text{Et}_3\text{NHCl}

This method yields N,O-bis(trimethylsilyl)acetamide efficiently but requires careful control of moisture due to the compound's sensitivity .

Alternative methods have been explored using dual-component catalysts to enhance yield and purity, although these methods may involve more complex operational parameters .

N,O-Bis(trimethylsilyl)acetamideAcetamido, TrimethylsilylGas chromatography, Organic synthesisBis(trimethylsilyl)trifluoroacetamideTrifluoroacetyl, TrimethylsilylSilylation reactionsTrimethylchlorosilaneChlorosilaneGeneral silylationN,O-Bis(trimethylsilyl)ethanamideEthanamido, TrimethylsilylSimilar applications as BSA

Several compounds share structural similarities with N,O-bis(trimethylsilyl)acetamide. These include:

  • Bis(trimethylsilyl)trifluoroacetamide: Used similarly for silylation but contains trifluoroacetyl instead of acetyl groups.
  • Trimethylchlorosilane: A simpler silane that can also be used for silylation but lacks the amide functionality.
  • N,O-Bis(trimethylsilyl)ethanamide: A related compound that differs only by having an ethyl group instead of a methyl group.

Comparison Table

CompoundFunctional Groups

UNII

R14N49I64O

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.8%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (96.7%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (97.8%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

10416-59-8

General Manufacturing Information

Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester: ACTIVE

Dates

Modify: 2023-08-15

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